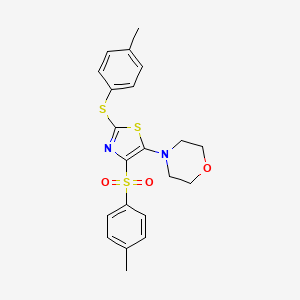
4-(2-(p-Tolylthio)-4-tosylthiazol-5-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the morpholine and thiazole rings, and the introduction of the tolylthio and tosyl groups. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the morpholine and thiazole rings would give the molecule a certain degree of rigidity. The tolylthio and tosyl groups could potentially influence the molecule’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. The morpholine ring is often involved in hydrogen bonding and can act as a nucleophile in certain reactions. The thiazole ring can participate in a variety of reactions, including nucleophilic substitutions and electrophilic additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of certain functional groups can affect properties like solubility, melting point, and boiling point .Scientific Research Applications
Inhibitors of Phosphoinositide 3-Kinase and Cancer Research
Morpholine derivatives, such as 4-(1,3-Thiazol-2-yl)morpholine, have been identified as potent and selective inhibitors of phosphoinositide 3-kinase (PI3K), playing a crucial role in cancer research. These compounds demonstrate utility in xenograft models of tumor growth, suggesting potential therapeutic applications in oncology. The structure-activity relationship (SAR) of these compounds underscores their effectiveness and provides a foundation for future drug development aimed at targeting cancer cell proliferation and survival pathways (Alexander et al., 2008).
Antimicrobial and Antiparasitic Activities
Morpholine derivatives are also explored for their antimicrobial and antiparasitic activities. For instance, the synthesis and evaluation of 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivatives against Trypanosoma strains, Leishmania donovani, and Plasmodium falciparum have shown moderate to very good activity, indicating their potential as new therapeutic agents for treating parasitic infections (Kuettel et al., 2007).
Antioxidant Properties and Glucosidase Inhibition
Furthermore, novel benzimidazole derivatives containing morpholine skeletons have been investigated for their in vitro antioxidant activities and glucosidase inhibitors. These compounds exhibit significant antioxidant properties and have shown to inhibit α-glucosidase more effectively than standard treatments, suggesting their potential utility in managing oxidative stress-related diseases and diabetes mellitus (Özil et al., 2018).
Hepatoprotective Effects
A study on the hepatoprotective properties of morpholine derivatives, specifically targeting tetracycline and infectious hepatitis models in chickens, demonstrates the potential of these compounds in protecting liver function and combating hepatitis. The results highlight the effectiveness of morpholine derivatives in mitigating liver damage and offer promising avenues for the development of new hepatoprotective drugs (Martyshuk et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[2-(4-methylphenyl)sulfanyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S3/c1-15-3-7-17(8-4-15)27-21-22-19(20(28-21)23-11-13-26-14-12-23)29(24,25)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVMBQKKPFYDJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC(=C(S2)N3CCOCC3)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(p-Tolylthio)-4-tosylthiazol-5-yl)morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

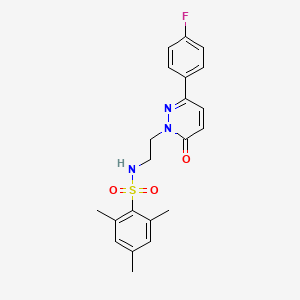
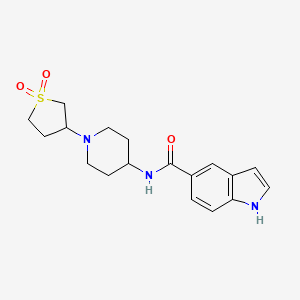
![N-(4-ethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2799950.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2799951.png)
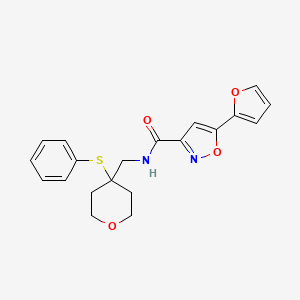
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(ethylthio)benzamide](/img/structure/B2799954.png)


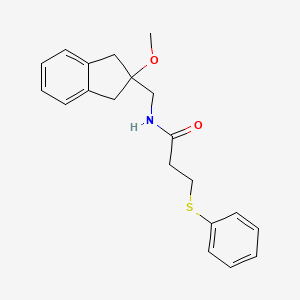
![3-(4-fluorophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2799960.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2799962.png)

![N-(quinolin-3-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2799964.png)
